molecular formula C20H16 B099100 Benz(a)anthracene, 4,5-dimethyl- CAS No. 18429-70-4

Benz(a)anthracene, 4,5-dimethyl-

Cat. No. B099100
CAS RN: 18429-70-4
M. Wt: 256.3 g/mol
InChI Key: XVSYIHPFNPQXRA-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 4,5-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and mutagen, meaning it has the potential to cause cancer and genetic mutations. Despite its harmful effects, benz(a)anthracene, 4,5-dimethyl- has been widely studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

Benz(a)anthracene, 4,5-dimethyl- exerts its carcinogenic and mutagenic effects through the formation of DNA adducts. These adducts can lead to DNA damage and mutations, which can ultimately result in cancer. Additionally, benz(a)anthracene, 4,5-dimethyl- has been shown to induce oxidative stress and inflammation, which can contribute to its harmful effects.
Biochemical and Physiological Effects:
Benz(a)anthracene, 4,5-dimethyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also promoting the proliferation of normal cells. Additionally, benz(a)anthracene, 4,5-dimethyl- has been shown to induce oxidative stress and inflammation, which can contribute to its harmful effects.

Advantages And Limitations For Lab Experiments

Benz(a)anthracene, 4,5-dimethyl- has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized with relative ease. Additionally, benz(a)anthracene, 4,5-dimethyl- has been widely studied and its mechanisms of action are well understood. However, one limitation is that it is a potent carcinogen and mutagen, which can pose a risk to researchers working with the compound.

Future Directions

There are several future directions for research on benz(a)anthracene, 4,5-dimethyl-. One direction is to investigate the effects of the compound on different cell types and in different organs. Another direction is to investigate the potential for benz(a)anthracene, 4,5-dimethyl- to be used as a therapeutic agent for cancer. Additionally, further research is needed to determine the environmental impact of benz(a)anthracene, 4,5-dimethyl- and its potential for bioaccumulation and biomagnification in the food chain.

Synthesis Methods

Benz(a)anthracene, 4,5-dimethyl- can be synthesized through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile, while the Friedel-Crafts reaction involves the reaction of an arene and an alkyl halide. Both methods have been used to synthesize benz(a)anthracene, 4,5-dimethyl- with varying yields and purity.

Scientific Research Applications

Benz(a)anthracene, 4,5-dimethyl- has been widely studied for its role as a carcinogen and mutagen. It has been used in numerous studies to investigate the mechanisms of cancer and genetic mutations. Additionally, benz(a)anthracene, 4,5-dimethyl- has been used as a model compound to study the effects of Benz(a)anthracene, 4,5-dimethyl-s on human health and the environment.

properties

CAS RN

18429-70-4

Product Name

Benz(a)anthracene, 4,5-dimethyl-

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

4,5-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-6-5-9-18-19-12-16-8-4-3-7-15(16)11-17(19)10-14(2)20(13)18/h3-12H,1-2H3

InChI Key

XVSYIHPFNPQXRA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=CC4=CC=CC=C4C=C3C2=CC=C1)C

Canonical SMILES

CC1=C2C(=CC3=CC4=CC=CC=C4C=C3C2=CC=C1)C

Other CAS RN

18429-70-4

solubility

1.06e-08 M

synonyms

4,5-Dimethylbenz[a]anthracene

Origin of Product

United States

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